REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[C:6]1([OH:11])[CH2:10][CH2:9][CH2:8][CH2:7]1.C(N(CC)CC)C.[C:19](Cl)(=[O:22])[CH:20]=[CH2:21].O>C1(C)C=CC=CC=1.CN(C1C=CN=CC=1)C>[C:19]([O:11][C:6]1([CH:2]2[CH2:3][CH2:4][CH2:5][O:1]2)[CH2:7][CH2:8][CH2:9][CH2:10]1)(=[O:22])[CH:20]=[CH2:21]
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
O1C(CCC1)C1(CCCC1)O
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C1=CC=NC=C1
|
Type
|
CUSTOM
|
Details
|
which was stirred at the temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OC1(CCCC1)C1OCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.1 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |